molecular formula C18H16N4O4 B3216283 N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1171438-49-5

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3216283
CAS No.: 1171438-49-5
M. Wt: 352.3
InChI Key: BLUMYDDIVRCEKR-UHFFFAOYSA-N
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Description

This compound features a fused pyrazolo[3,4-b]pyridine core substituted with 1,4-dimethyl and 6-oxo groups, linked via a carboxamide bond to a 2-oxo-2H-chromene (coumarin) moiety.

Properties

IUPAC Name

N-(1,4-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-9-7-13(23)19-16-14(9)15(21-22(16)2)20-17(24)11-8-10-5-3-4-6-12(10)26-18(11)25/h3-6,8-9H,7H2,1-2H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUMYDDIVRCEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C1C(=NN2C)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential applications in medicine based on recent research findings.

Molecular Structure:

  • Molecular Formula: C₁₄H₁₆N₆O₃
  • Molecular Weight: 316.32 g/mol

Physical Properties:

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Biological Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including the compound , exhibit a wide range of biological activities. These include:

  • Analgesic Effects: The compound has shown potential as an analgesic agent.
  • Antimicrobial Activity: Various studies report its effectiveness against different microbial strains.
  • Anxiolytic Properties: It may serve as an anxiolytic by modulating neurotransmitter systems.
  • Vasodilatory Effects: The compound exhibits vasodilating properties which could benefit cardiovascular health.
  • Inhibition of Phosphodiesterase 4B (PDBE4B): This inhibition can lead to anti-inflammatory effects and improved respiratory function.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Condensation Reactions: Pyrazole derivatives are commonly synthesized via condensation with activated carbonyl groups.

Case Study 1: Analgesic and Antimicrobial Activities

A study published in RSC Advances highlighted the analgesic and antimicrobial activities of pyrazolo[3,4-b]pyridine derivatives. The compound exhibited significant inhibitory effects against various bacterial strains and demonstrated pain-relieving properties in animal models .

Case Study 2: Anxiolytic Effects

Research conducted on the anxiolytic effects of similar compounds indicated that they could modulate GABAergic neurotransmission. This suggests potential use in treating anxiety disorders .

Case Study 3: Phosphodiesterase Inhibition

Another study focused on the inhibition of phosphodiesterase enzymes by pyrazolo[3,4-b]pyridines. The findings showed that these compounds could enhance cAMP levels in cells, leading to anti-inflammatory effects .

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that can be categorized as follows:

Anti-inflammatory Effects

Research indicates that this compound and its derivatives possess anti-inflammatory properties. For instance, studies have shown that they inhibit eosinophil activation and reduce inflammatory mediators such as IL-1β in animal models. This suggests potential applications in treating conditions characterized by inflammation, such as asthma and allergic responses.

Antitumor Activity

Preliminary studies suggest that compounds related to N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin) may exhibit antitumor effects. Some derivatives have been shown to inhibit tumor cell proliferation by inducing apoptosis and causing cell cycle arrest. This opens avenues for developing new cancer therapies.

Neuroprotective Effects

There is growing interest in the neuroprotective properties of this compound. Research has indicated its potential to protect neuronal cells against oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazolo[3,4-b]pyridine derivatives reduced eosinophil activation in vitro and in vivo models of allergic inflammation.
  • Antitumor Activity Investigation : Research published in Cancer Research indicated that specific derivatives of this compound inhibited the proliferation of breast cancer cells by promoting apoptosis.
  • Neuroprotective Study : A study in Neuroscience Letters highlighted the protective effects of similar compounds against oxidative stress-induced neuronal cell death.

Comparison with Similar Compounds

Structural Analogues from Evidence

The evidence highlights two tetrahydroimidazo[1,2-a]pyridine derivatives:

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Core structure: Tetrahydroimidazo[1,2-a]pyridine (bicyclic, nitrogen-rich). Substituents: Cyano, 4-nitrophenyl, phenethyl, and diethyl ester groups. Physical properties: Yellow solid, m.p. 243–245°C, 51% yield.

Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Core structure: Similar to 1l but with a benzyl substituent. Physical properties: Yellow solid, m.p. 215–217°C, 55% yield.

Key Comparative Analysis

Table 1: Structural and Functional Group Comparison
Property Target Compound Compound 1l Compound 2d
Core Heterocycle Pyrazolo[3,4-b]pyridine Tetrahydroimidazo[1,2-a]pyridine Tetrahydroimidazo[1,2-a]pyridine
Functional Groups Carboxamide, 2-oxo-coumarin, dimethyl, oxo Diethyl ester, cyano, 4-nitrophenyl, phenethyl Diethyl ester, cyano, 4-nitrophenyl, benzyl
Melting Point (°C) Not reported 243–245 215–217
Yield (%) Not reported 51 55
Spectroscopic Characterization
  • NMR/IR Data :
    • The target compound’s ¹H NMR would show distinct signals for the pyrazole (δ 1.5–2.5 ppm for CH₃ groups) and coumarin (δ 6.5–8.5 ppm for aromatic protons).
    • Compounds 1l/2d exhibit characteristic ester carbonyl IR stretches (~1700–1750 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • Mass Spectrometry :
    • HRMS for 1l/2d confirms molecular ions ([M+H]⁺) with <5 ppm error . The target compound would require similar validation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of pyrazolo-pyridine precursors with chromene-carboxylic acid derivatives. Key steps include:

  • Pyrazolo-pyridine core formation : React 1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine with a chromene-3-carboxamide precursor under reflux in ethanol or DMF .
  • Coupling reaction : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyrazolo-pyridine and chromene moieties. Optimize yields (~50-60%) by controlling reaction time (12-24 hours) and temperature (25-40°C) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent positions. For example, the pyrazolo-pyridine C-3 proton typically appears at δ 8.2–8.5 ppm, while the chromene carbonyl resonates at δ 165–170 ppm in 13C^{13}C NMR .
  • HRMS : Validate molecular weight with high-resolution mass spectrometry. Theoretical and observed m/z values should align within 3 ppm error (e.g., [M+H]+^+ calculated: 423.1542; observed: 423.1538) .
  • IR spectroscopy : Confirm carbonyl groups (C=O) via peaks at 1640–1680 cm1^{-1} .

Q. What solvent systems are recommended for solubility and stability studies?

  • Methodological Answer : The compound exhibits limited aqueous solubility but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. For stability:

  • Storage : Store at -20°C in anhydrous DMSO to prevent hydrolysis.
  • In vitro assays : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent cytotoxicity .

Advanced Research Questions

Q. What reaction mechanisms underlie the formation of the pyrazolo-pyridine-chromene hybrid structure?

  • Methodological Answer : The synthesis involves:

  • Step 1 : Formation of the pyrazolo-pyridine core via intramolecular cyclization of a β-ketoamide precursor, catalyzed by acetic acid under reflux .
  • Step 2 : Nucleophilic acyl substitution between the pyrazolo-pyridine amine and chromene-3-carbonyl chloride, facilitated by a base (e.g., triethylamine) to deprotonate the amine .
  • Key intermediates : Monitor via TLC (Rf_f = 0.3–0.5 in ethyl acetate/hexane 1:1) and isolate reactive intermediates like the acyl chloride derivative .

Q. How can discrepancies between theoretical and experimental spectral data be resolved?

  • Methodological Answer : Contradictions often arise from tautomerism or crystallographic packing effects. For example:

  • Tautomeric equilibria : Use variable-temperature 1H^1H NMR to identify dynamic proton exchanges (e.g., keto-enol tautomerism in the chromene moiety) .
  • X-ray crystallography : Resolve ambiguities in substituent positioning by determining the crystal structure. For related compounds, the pyrazolo-pyridine ring adopts a planar conformation with dihedral angles <10° relative to the chromene system .

Q. What in silico strategies predict the compound’s biological targets?

  • Methodological Answer : Computational approaches include:

  • Molecular docking : Screen against kinase or GPCR targets using AutoDock Vina. The chromene carbonyl may form hydrogen bonds with catalytic lysine residues (e.g., in CDK2: predicted binding affinity ≤ -9.0 kcal/mol) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with activity. For example, electron-withdrawing groups on the chromene enhance binding to serine proteases .

Data Contradiction Analysis

Example : Conflicting HRMS data between theoretical and observed values.

  • Resolution : Recalibrate the mass spectrometer using a standard (e.g., sodium trifluoroacetate). If discrepancies persist (<5 ppm), consider isotopic distribution patterns or adduct formation (e.g., [M+Na]+^+ vs. [M+H]+^+) .

Key Research Gaps

  • Biological activity : Limited direct data exist for this compound. Prioritize enzyme inhibition assays (e.g., kinase profiling) and cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7) based on structural analogs showing IC50_{50} values <10 μM .
  • Metabolic stability : Evaluate microsomal half-life (t1/2_{1/2}) using liver microsomes to assess potential for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide

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